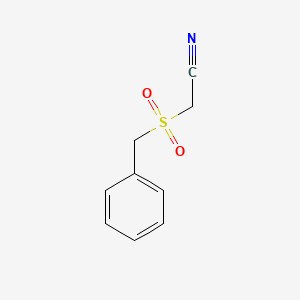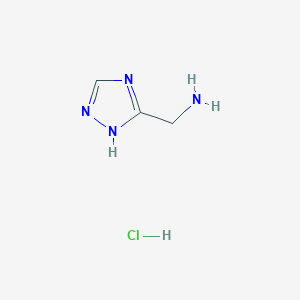
2-(Benzylsulfonyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfonyl)acetonitrile is an organic compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol It is characterized by the presence of a benzylsulfonyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Benzylsulfonyl)acetonitrile can be synthesized through a multi-step process. One common method involves the alkylation of benzyl mercaptan followed by oxidation. The reaction typically starts with the alkylation of benzyl mercaptan using an alkylating agent, followed by oxidation to introduce the sulfonyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylsulfonyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzylsulfonylamine.
Substitution: Formation of substituted benzylsulfonyl derivatives.
Scientific Research Applications
2-(Benzylsulfonyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfonyl)acetonitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can undergo hydrolysis or reduction, leading to the formation of various bioactive compounds. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
2-(Benzylsulfonyl)benzothiazole: Known for its antifungal activity.
Acetonitrile: Widely used as a solvent and intermediate in organic synthesis.
Uniqueness: 2-(Benzylsulfonyl)acetonitrile is unique due to the presence of both a benzylsulfonyl and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-benzylsulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c10-6-7-13(11,12)8-9-4-2-1-3-5-9/h1-5H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXGIJOYMLEXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2508656.png)


![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)

![N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2508667.png)
![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)
![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)

![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)
![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)
![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)

